1,1,-Di(phthalazine-yl)amine
Overview
Description
N-(Phthalazin-1-yl)phthalazin-1-amine is a compound belonging to the phthalazine family. Phthalazines are heterocyclic compounds containing nitrogen atoms in their ring structure. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
1,1,-Di(phthalazine-yl)amine, also known as Di(phthalazin-1-yl)amine or N-(Phthalazin-1-yl)phthalazin-1-amine, is a compound that has been studied for its potential anticancer properties Phthalazine derivatives have been known to exhibit anticancer activity by targeting various mechanisms such as apoptosis induction, tubulin polymerization inhibition, egfr inhibition, and aurora kinase inhibition .
Mode of Action
Phthalazine derivatives, in general, are known to interact with their targets and induce changes that lead to anticancer activity . For instance, they can induce apoptosis (programmed cell death), inhibit the polymerization of tubulin (a protein involved in cell division), inhibit EGFR (a protein that stimulates cell growth), and inhibit aurora kinase (a family of enzymes involved in cell division) .
Biochemical Pathways
Given the known targets of phthalazine derivatives, it can be inferred that this compound may affect pathways related to cell growth, cell division, and programmed cell death .
Pharmacokinetics
Some phthalazine derivatives have been reported to have improved bioavailability and reduced side effects .
Result of Action
Given its potential anticancer properties, it can be inferred that this compound may induce changes at the molecular and cellular level that inhibit the growth and division of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phthalazin-1-yl)phthalazin-1-amine typically involves the reaction of phthalazine derivatives with appropriate amines. One common method involves the use of phthalazin-1(2H)-one as a starting material, which undergoes bromination followed by nucleophilic substitution with an amine to yield the desired product .
Industrial Production Methods
Industrial production of N-(Phthalazin-1-yl)phthalazin-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(Phthalazin-1-yl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(Phthalazin-1-yl)phthalazin-1-amine can be compared with other phthalazine derivatives, such as:
Phthalazin-1(2H)-one: A precursor in the synthesis of various phthalazine derivatives.
Phthalazinone-dithiocarbamate hybrids: Compounds with potential anticancer activity due to their ability to inhibit multiple targets.
Vatalanib: A known VEGFR-2 inhibitor with similar biological activity.
The uniqueness of N-(Phthalazin-1-yl)phthalazin-1-amine lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its potential therapeutic applications.
Properties
IUPAC Name |
N-phthalazin-1-ylphthalazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPSCFGUJOWKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544789 | |
Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103429-70-5 | |
Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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